Fenretinide

Descripción general

Descripción

Fenretinide is a synthetic retinoid derivative . It is related to vitamin A and has been investigated for potential use in the treatment of cancer, as well as in the treatment of cystic fibrosis, rheumatoid arthritis, acne, psoriasis . It has also been found to slow the production and accumulation of a toxin that leads to vision loss in Stargardt’s patients .

Synthesis Analysis

Fenretinide is a synthetic derivative of all-trans-retinoic acid (ATRA) characterized by improved therapeutic properties and toxicological profile relative to ATRA . Fenretinide analogues have been designed and synthesised in a single-step amide coupling or a click-chemistry approach .Molecular Structure Analysis

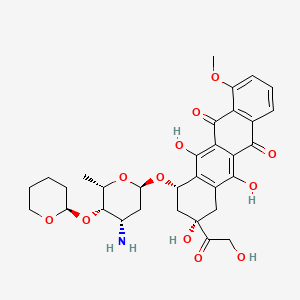

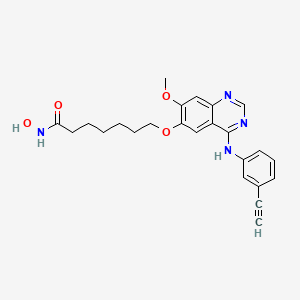

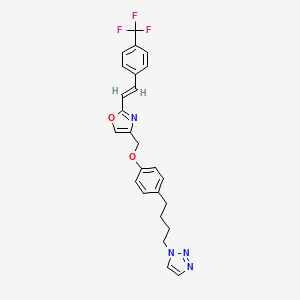

The molecular formula of Fenretinide is C26H33NO2 . The molecular weight is 391.5 g/mol . The IUPAC name is (2 E ,4 E ,6 E ,8 E )- N - (4-hydroxyphenyl)-3,7-dimethyl-9- (2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide .Chemical Reactions Analysis

Fenretinide has been found to have a broad-spectrum of cytotoxic activity against primary tumor cells, cell lines, and/or xenografts of various cancers . It has been shown to inhibit the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .Physical And Chemical Properties Analysis

The molecular formula of Fenretinide is C26H33NO2 . The molecular weight is 391.5 g/mol . The IUPAC name is (2 E ,4 E ,6 E ,8 E )- N - (4-hydroxyphenyl)-3,7-dimethyl-9- (2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide .Aplicaciones Científicas De Investigación

Fenretinide in Cancer Treatment

Fenretinide, a synthetic retinoic acid derivative, is known for its anti-tumor properties. It has been shown to have a favorable pharmacological profile with lower systemic toxicity and better tissue distribution compared to its natural analogue. Studies suggest that Fenretinide can downregulate the production of proinflammatory cytokines in macrophages, which may contribute to its anti-cancer effects .

Fenretinide and Neurological Diseases

Research indicates that Fenretinide may play a role in neurological diseases by affecting various cellular mechanisms. For instance, it can influence the activation of enzymes involved in the tricarboxylic acid cycle (TCA), which is crucial for cellular energy production .

Fenretinide as an Anti-inflammatory Agent

The compound’s ability to decrease the arachidonic acid/docosahexaenoic acid (AA/DHA) ratio and enhance the expression of PPARγ suggests that Fenretinide has potential as an anti-inflammatory agent. This property could be beneficial in conditions where inflammation plays a key role .

Fenretinide in Drug Delivery Systems

Advancements in drug delivery systems have explored the use of Fenretinide in liposomal forms and oral micellar formulations. These systems aim to enhance the bioavailability and therapeutic efficacy of Fenretinide, particularly in cancer treatment .

Potential Antiviral Applications of Fenretinide

While direct evidence is lacking, the involvement of Fenretinide in pathways controlling viral replication suggests potential indirect antiviral activity. This could be relevant for viruses such as SARS-CoV-2 .

Improving Bioavailability of Fenretinide

Due to its low solubility and high hepatic first-pass effect, improving the bioavailability of Fenretinide has been a focus of research. Amorphous solid dispersions are being investigated as a means to enhance oral absorption and clinical outcomes .

Mecanismo De Acción

Target of Action

Fenretinide, a synthetic retinoid, is known to inhibit the growth of several human cancer cell lines. It acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . Fenretinide has been found to target Caspase-9 and ERK 1/2, and it also affects the Wnt3a/β-Catenin pathway .

Mode of Action

Fenretinide interacts with its targets to induce apoptosis, a form of programmed cell death. This is a strikingly different effect from that of vitamin A, which typically induces differentiation . Fenretinide is also known to inhibit the mTORC1 and mTORC2 complexes and the related PI3K/AKT pathway, resulting in decreased cell proliferation .

Biochemical Pathways

Fenretinide affects several biochemical pathways. It triggers the release of cytochrome c from the mitochondria, which forms an essential part of the vertebrate ‘apoptosome’, composed of cytochrome c, Apaf-1, and procaspase 9 . This apoptosome triggers the ATP-dependent activation of caspase 9, which then processes and activates other downstream caspases to orchestrate the biochemical execution of cells .

Pharmacokinetics

Fenretinide’s pharmacokinetics support once-daily dosing . The peak concentrations of Fenretinide roughly double at steady state . Fenretinide pharmacokinetics were linear in the dose range 100–1,700 mg/m^2; less than dose-proportional increase in exposure was found at 4,000 mg/m^2 . Steady state concentrations of Fenretinide and its active metabolite 4-oxo-fenretinide are maintained during the 24 h dosing interval in the dose range 300–4,000 mg/m^2 .

Result of Action

Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines . It also causes ceramide, a wax-like substance, to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .

Action Environment

The action of Fenretinide can be influenced by environmental factors. For instance, its highly lipophilic nature allows it to cross the blood-brain barrier, making it a good candidate to treat different neurological diseases . Furthermore, appropriate formulations, such as nanomicelles, are required to achieve adequate Fenretinide bioavailability .

Direcciones Futuras

Fenretinide has been investigated extensively for its utility in solid tumor cancer prevention and treatment . Promising results have been observed in the breast cancer prevention setting, where fenretinide prevention trials have provided a strong rationale for a new trial in young women at high risk for breast cancer . Ongoing phase 3 randomized trials aim to definitively characterize the role of retinoids in this tumor type .

Propiedades

IUPAC Name |

(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHMTWEGVYYSE-FXILSDISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032005 | |

| Record name | 4-Hydroxyphenyl retinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms.1In vivo, fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis.1 An important feature of fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A.1 In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines.2 All of these properties render fenretinide an attractive candidate for breast cancer chemoprevention. | |

| Record name | Fenretinide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Fenretinide | |

CAS RN |

65646-68-6 | |

| Record name | Fenretinide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65646-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenretinide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenretinide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENRETINIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenyl retinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENRETINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/187EJ7QEXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does fenretinide induce apoptosis in cancer cells?

A1: Fenretinide induces apoptosis through multiple pathways, including:

- Reactive Oxygen Species (ROS) Generation: Fenretinide increases intracellular ROS levels, leading to oxidative stress and activation of apoptotic signaling pathways such as JNK and p38 MAPK. [, , ]

- Mitochondrial Pathway: Fenretinide triggers the release of cytochrome c from mitochondria, independent of mitochondrial permeability transition, activating downstream caspases. []

- Death Receptor Upregulation: Fenretinide upregulates the expression of death receptor 5 (DR5/TRAIL-R2) via induction of the transcription factor CHOP, sensitizing cells to TRAIL-induced apoptosis. [, ]

Q2: Does fenretinide interact with retinoic acid receptors (RARs)?

A2: While fenretinide exhibits some RAR agonist activity, particularly for RARβ/γ, its apoptotic effects are not solely dependent on RAR activation. RAR antagonists can block certain fenretinide effects, while others persist even in their presence. [, ]

Q3: What is the role of 12-lipoxygenase (12-LOX) in fenretinide-induced apoptosis?

A3: Fenretinide increases 12-LOX activity, leading to the production of ROS and the induction of the stress-induced transcription factor GADD153, which contributes to apoptosis. [, ]

Q4: What is the molecular formula and weight of fenretinide?

A4: Molecular Formula: C20H21NO2; Molecular Weight: 307.39 g/mol

Q5: Is there any available spectroscopic data for fenretinide?

A5: While the provided research papers don't detail specific spectroscopic data, such information can be found in chemical databases and publications focusing on fenretinide's chemical characterization.

A5: The provided research focuses on fenretinide's biological activity and does not delve into its material compatibility, stability under various conditions, or potential catalytic properties.

Q6: Have computational methods been used to study fenretinide?

A7: Yes, computational drug design and medicinal chemistry approaches have been employed to identify novel retinoid and non-retinoid mimetics of fenretinide with comparable in vitro activity against cancer cell lines. []

Q7: What structural modifications of fenretinide have been explored and how do they affect its activity?

A8: Research has focused on understanding the structure-activity relationship (SAR) of fenretinide to identify key molecular features responsible for its activity. While specific modifications are not detailed in the provided papers, these studies aim to design analogues with improved efficacy and pharmacokinetic properties. []

Q8: How stable is fenretinide under various conditions and what strategies can improve its stability and bioavailability?

A9: Fenretinide exhibits poor oral bioavailability, necessitating frequent high doses for therapeutic efficacy. Strategies to improve its delivery and bioavailability include mucoadhesive patches for local administration and formulation optimization. [, , ]

A8: The provided research primarily focuses on fenretinide's therapeutic potential and does not discuss SHE regulations, risk minimization practices, or environmental impact.

Q9: How is fenretinide metabolized in the body?

A11: Fenretinide is metabolized into several metabolites, including N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR), which may contribute to its diverse effects. []

Q10: Does fenretinide affect plasma retinol levels?

A12: Yes, fenretinide administration has been shown to decrease plasma retinol levels, potentially leading to ocular side effects like night blindness (nyctalopia). [, ]

Q11: Does fenretinide accumulate in specific tissues?

A13: Yes, fenretinide preferentially accumulates in certain tissues, including bladder tissue (10-20 fold greater than plasma) and breast tissue (4-fold greater than plasma). []

Q12: What types of cancer cells are sensitive to fenretinide?

A14: Fenretinide has demonstrated in vitro and in vivo activity against various cancer cell lines, including breast cancer, neuroblastoma, acute myeloid leukemia, Ewing's sarcoma, gliomas, and colon cancer. [, , , , , , , ]

Q13: Has fenretinide shown efficacy in preclinical animal models?

A15: Yes, fenretinide has shown antitumor activity in preclinical studies using xenograft models of various cancers, including Ewing's sarcoma, neuroblastoma, and colon cancer. [, , , ]

Q14: What is the clinical trial experience with fenretinide?

A16: Fenretinide has been investigated in various clinical trials for both cancer treatment and prevention. While it has shown promise in some settings, particularly for breast cancer prevention, its efficacy as a single agent in treating advanced cancers has been limited. [, , , , , ]

Q15: Are there known mechanisms of resistance to fenretinide?

A17: Resistance mechanisms are not fully elucidated, but studies suggest that suppression of ROS production and downstream JNK/p38 MAPK signaling may contribute to fenretinide resistance. []

Q16: What are the known side effects of fenretinide?

A18: Common side effects include elevated serum triglyceride levels, mild mucocutaneous toxicity, and reversible night blindness (nyctalopia) due to decreased plasma retinol levels. [, , ]

Q17: What strategies are being explored to improve fenretinide delivery?

A19: Mucoadhesive patches have been investigated for local intraoral delivery of fenretinide, aiming to achieve therapeutically relevant drug concentrations in oral mucosa while minimizing systemic exposure. [, ]

Q18: Are there any biomarkers for predicting fenretinide efficacy or monitoring treatment response?

A20: Research suggests that cyclin D1 overexpression in breast cancer cells may correlate with increased sensitivity to fenretinide. [] Additionally, biomarkers of oxidative stress and apoptosis induction could potentially be explored for monitoring treatment response.

Q19: What analytical methods are used to study fenretinide?

A19: Common analytical techniques include:

- HPLC: To measure intracellular fenretinide metabolism and quantify drug levels. [, ]

- Flow cytometry: To assess apoptosis, cell cycle distribution, free radical generation, and mitochondrial permeability changes. [, ]

- Immunoblotting: To analyze protein expression levels of apoptotic markers, signaling molecules, and drug targets. [, , ]

- Microarray analysis: To identify genes and pathways regulated by fenretinide treatment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

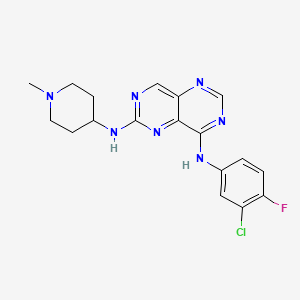

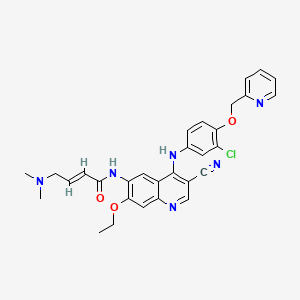

![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1684472.png)

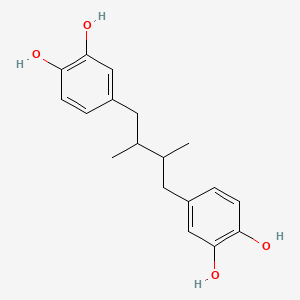

![N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B1684481.png)

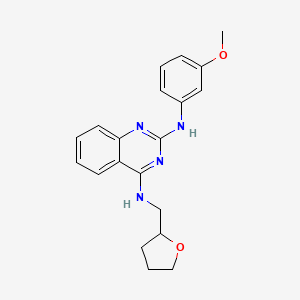

![1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea](/img/structure/B1684483.png)